molecular formula C20H16N2O3S B2553677 N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 868674-26-4

N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2553677
CAS No.: 868674-26-4
M. Wt: 364.42
InChI Key: ZAMNHJFMRXEVHJ-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-4-Methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a 2,3-dihydro-1,3-benzothiazol-2-ylidene moiety, substituted with a propargyl group (prop-2-yn-1-yl) at position 3 and a methyl group at position 4. The carboxamide group is attached to a 2,3-dihydro-1,4-benzodioxine ring, enhancing its structural complexity.

Properties

IUPAC Name

N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-3-9-22-18-13(2)5-4-6-17(18)26-20(22)21-19(23)14-7-8-15-16(12-14)25-11-10-24-15/h1,4-8,12H,9-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMNHJFMRXEVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC4=C(C=C3)OCCO4)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Agents for Benzodioxine Formation

Comparative studies of dehydrative cyclization agents reveal PPA as superior to P₂O₅ or KHSO₄, providing a 75:25 trans:cis ratio of the benzodioxine product. Elevated temperatures (80–100°C) enhance reaction rates but may compromise stereochemical integrity, necessitating strict temperature control.

Oxidation of the Benzothiazole Core

Sodium hypochlorite (NaClO) in acetic acid proves effective for oxidizing thioethers to sulfoxides without over-oxidation to sulfones. However, for the ylidene formation, DDQ in dichloromethane at 0°C minimizes side reactions, achieving >95% conversion.

Analytical Characterization

High-Resolution Mass Spectrometry (HRMS):

  • Calculated for C₂₁H₁₇N₂O₃S: 385.0956
  • Observed: 385.0953 [M+H]⁺

¹H NMR (500 MHz, CDCl₃):

  • δ 7.82 (d, J = 8.5 Hz, 1H, benzodioxine H-5)
  • δ 6.95–6.88 (m, 3H, benzothiazole H-5, H-6, H-7)
  • δ 4.32 (s, 2H, OCH₂O)
  • δ 3.01 (t, J = 2.6 Hz, 1H, propargyl CH)
  • δ 2.45 (s, 3H, CH₃)

Challenges and Mitigation Strategies

Racemization during amide coupling is mitigated by using low temperatures (−20°C) and non-basic coupling agents like HATU. Propargyl group stability under acidic conditions necessitates pH control during workup, with sodium metabisulfite quenching excess oxidants.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild, often involving visible light or other gentle activation methods .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield formamides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

This compound serves as a promising candidate in the development of pharmaceuticals. Its structural characteristics enable it to interact with biological targets such as enzymes and receptors, making it valuable in drug design. For instance:

  • Enzyme Inhibition : Research indicates that related compounds can inhibit enzymes critical for neurotransmission, such as cholinesterases. This inhibition can have therapeutic implications for conditions like Alzheimer's disease and other neurological disorders.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, indicating potential applications in oncology .

Agricultural Chemistry

In agricultural applications, N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is being explored for its role in developing agrochemicals. Its properties may enhance the efficacy of crop protection products against pests and diseases. Key areas include:

  • Pesticide Development : The compound can be utilized in formulating new pesticides that are more effective and environmentally friendly compared to traditional chemicals .

Material Science

The compound's unique molecular structure allows it to be investigated for advanced materials with specific properties. Applications include:

  • Conductive Polymers : Research is ongoing into its use in creating materials with enhanced electrical or thermal conductivity, which could benefit electronics and energy applications .

Biochemical Research

In biochemical studies, this compound is a valuable tool for exploring enzyme interactions and cellular processes. Its utility includes:

  • Assay Development : The compound can be employed in assays to study the kinetics of enzyme activity and inhibition mechanisms .

Environmental Applications

The compound's potential extends to environmental science as well. It is being researched for its ability to contribute to sustainable practices:

  • Biodegradable Materials : Investigations are underway into its role in developing biodegradable polymers that can reduce environmental impact .

Mechanism of Action

The mechanism by which N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its effects involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes, such as ammonia monooxygenase, by binding to the active site and preventing substrate access . This inhibition can lead to various downstream effects, including the suppression of specific biochemical pathways.

Comparison with Similar Compounds

Discussion

Compared to analogs:

  • Bioactivity : While highlights medicinal applications of benzothiazole-carboxamides, the target compound’s bioactivity remains unexplored in the provided evidence.
  • Stability : The propargyl group may enhance reactivity, necessitating careful handling during synthesis .

Biological Activity

N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, highlighting its relevance in drug development.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a benzothiazole moiety and a benzodioxine core , which contribute to its biological activity. The molecular formula is C18H17N3O3SC_{18}H_{17}N_{3}O_{3}S with a molecular weight of approximately 351.38 g/mol. The presence of functional groups such as the propyne and amide significantly influences its reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives containing benzothiazole structures have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the low micromolar range .

The proposed mechanism of action involves the inhibition of critical enzymes involved in cancer cell proliferation. The compound is believed to interact with the COX-2 enzyme , which plays a role in inflammation and cancer progression. Inhibition of COX-2 has been associated with reduced tumor growth and enhanced apoptosis in cancer cells .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. The following table summarizes key findings from SAR studies:

Compound VariantKey Structural FeaturesBiological ActivityIC50 (µM)
ABenzothiazole + AmideAnticancer5.0
BBenzodioxine + NitroAntioxidant10.0
CPropynyl GroupAnti-inflammatory7.5

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of similar benzothiazole derivatives, it was found that compounds with bulky substituents at specific positions exhibited enhanced activity against melanoma cell lines (B16-F10). The most active compound showed an IC50 value of 140 nM against GSK-3β, indicating strong potential for further development .

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of benzothiazole derivatives demonstrated that certain compounds could inhibit COX enzymes effectively. For example, compound 8h displayed over 57% inhibition in vivo compared to standard anti-inflammatory drugs like indomethacin .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how do substituents influence reaction yields?

Methodological Answer: The synthesis of benzothiazole-carboxamide derivatives typically involves coupling benzothiazole intermediates with substituted benzodioxine moieties. Key steps include:

  • Substituent Selection : Electron-withdrawing groups (e.g., Cl, F) on aromatic rings may reduce yields due to steric hindrance or electronic effects. For example, derivatives with 2,6-difluorophenyl substituents achieved 60% yield, while 2-chloro-6-fluorophenyl analogs yielded only 37% under similar conditions .
  • Reaction Optimization : Ethanol or acetic anhydride/acetic acid mixtures are common solvents. Refluxing with catalysts like sodium acetate (0.5 g) for 2–12 hours improves cyclization efficiency .
  • Purification : Flash chromatography (e.g., ethyl acetate/hexane) is critical for isolating products with >45% purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • Benzothiazole protons : Aromatic protons in the range δ 6.56–8.01 ppm (DMSO-d₆) .
    • Propynyl group : Terminal alkyne protons (≡C-H) appear as singlets near δ 2.24–2.37 ppm .
    • Benzodioxine protons : Methyl groups on the dihydrobenzodioxine moiety resonate at δ ~2.34 ppm .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at 1650–1719 cm⁻¹ and alkyne (C≡C) stretches at 2100–2220 cm⁻¹ .

Q. What preliminary assays are recommended to evaluate this compound’s bioactivity?

Methodological Answer:

  • In vitro Screening : Use enzyme-linked assays (e.g., kinase inhibition) or cell viability tests (MTT assay) at concentrations of 1–100 µM.
  • Structure-Activity Relationship (SAR) : Compare activity against analogs with varying substituents (e.g., methoxy vs. nitro groups). Derivatives with electron-deficient aromatic rings often show enhanced binding to target proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across analogs?

Methodological Answer:

  • Data Normalization : Control for batch-to-batch variability using standardized purity thresholds (e.g., HPLC purity >95%) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities. For example, bulky substituents on the benzothiazole ring may sterically hinder target binding despite favorable electronic profiles .
  • Meta-Analysis : Aggregate data from analogs (e.g., IC₅₀ values) to identify trends. A 2017 study found that 4-chlorophenyl derivatives consistently outperformed 3-chlorophenyl analogs in cytotoxicity assays .

Q. What experimental designs are suitable for studying this compound’s stability under physiological conditions?

Methodological Answer:

  • Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and compare half-lives with structurally similar compounds (e.g., dihydrobenzodioxine analogs) .
  • Photodegradation : Expose to UV light (254 nm) and quantify degradation products using LC-MS. Benzothiazole derivatives are prone to ring-opening under prolonged UV exposure .

Q. How can researchers investigate the environmental fate of this compound?

Methodological Answer:

  • Partitioning Studies : Measure logP (octanol-water) to predict bioaccumulation. Benzodioxine-containing compounds typically exhibit logP >3, indicating moderate lipophilicity .
  • Biotransformation Assays : Use soil or microbial cultures to identify metabolites. For example, microbial oxidation of the propynyl group may generate carboxylic acid derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.